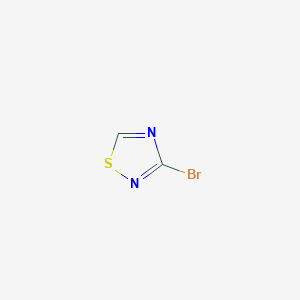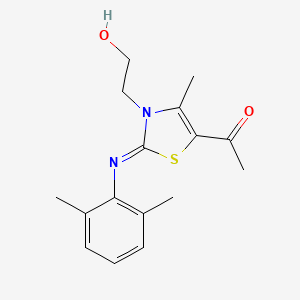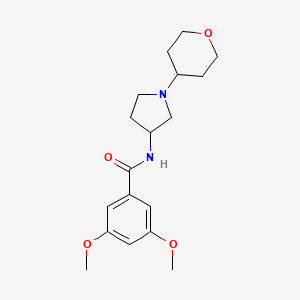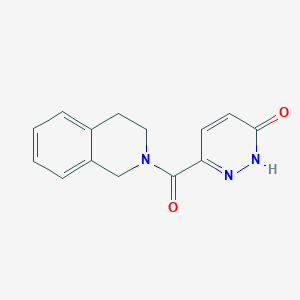
(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds with a five-membered ring containing both sulfur and nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The compound contains several functional groups, including a phenyl ring, an ethoxy group, a hydroxy group, and a thiazolidinone ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound’s physical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the types of intermolecular interactions it can form. For example, the presence of polar functional groups like hydroxy and ethoxy in this compound suggests that it might have some degree of solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
One notable application of derivatives similar to (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is in antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against different bacteria and fungi. These derivatives generally showed good to moderate activity against tested strains, with some exhibiting significant effectiveness comparable to standard drugs like Ampicillin and Ciprofloxacin (PansareDattatraya & Devan, 2015), (Krátký, Vinšová, & Stolaříková, 2017).
Molecular Structure Investigation
Research has also been conducted on the molecular structure of related compounds. For example, the synthesis and X-ray diffraction analysis of similar compounds have been undertaken, revealing insights into their molecular configurations and potential interactions (Benhalima et al., 2011), (Delgado et al., 2005).
Crystal Structure and Computational Studies
The crystal structure and computational analyses of these derivatives have been another area of focus. Studies involve characterizing the compounds through various spectroscopic methods and theoretical calculations, providing insights into their geometric and electronic properties (Khelloul et al., 2016).
Anticancer Evaluation
Some derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve quantitative structure-activity relationship (QSAR) analysis, which helps in understanding the relationship between the chemical structure of these compounds and their biological activity (Deep et al., 2016).
Antimelanogenic and ROS Scavenging Activities
Recent research has identified derivatives as potential anti-melanogenic compounds, which can be useful in the treatment of skin pigmentation disorders. These compounds also demonstrated reactive oxygen species (ROS) scavenging activities, suggesting their potential in oxidative stress-related applications (Jeong et al., 2022).
properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-22-15-10-12(8-9-14(15)20)11-16-17(21)19(18(23)24-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAMWIBQIUJAK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)


![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea](/img/structure/B2785229.png)



![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)